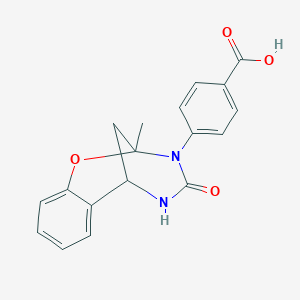

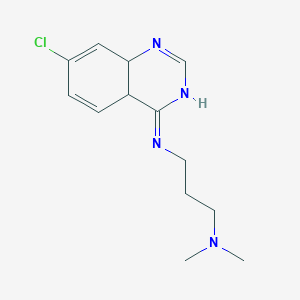

![molecular formula C14H12N2O2 B2587554 (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956189-15-4](/img/structure/B2587554.png)

(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 956189-15-4. It has a molecular weight of 240.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12N2O2/c15-7-8-4-5-12-11(6-8)9-2-1-3-10(9)13(16-12)14(17)18/h1-2,4-6,9-10,13,16H,3H2,(H,17,18)/t9-,10+,13-/m0/s1 .Wissenschaftliche Forschungsanwendungen

Drug Development

This compound is a quinoline derivative, a class known for its therapeutic potential. It can serve as a precursor or an active moiety in the development of drugs targeting various diseases. For instance, quinoline derivatives have been investigated for their anti-malarial properties due to their ability to interfere with the life cycle of the malaria parasite .

Biological Studies

Quinolines are also used in biological studies as inhibitors of enzymes like alkaline phosphatases. These enzymes are significant in various biological processes, including dephosphorylation, which is crucial in signal transduction pathways. The compound could be a potent inhibitor for human germ cell alkaline phosphatase (h-GCAP) with potential applications in reproductive health research .

Chemical Synthesis

The compound’s structure allows for its use in chemical synthesis as an intermediate. It can undergo various reactions, including nitration, to produce other valuable quinoline derivatives. These derivatives can then be utilized in synthesizing complex molecules for pharmaceuticals or agrochemicals .

Green Chemistry

The synthesis of quinoline derivatives itself can be an application in green chemistry. Researchers aim to develop cleaner and more sustainable chemical processes, and the synthesis of this compound can be optimized to minimize waste and energy consumption. Techniques like microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored in this context .

Wirkmechanismus

Target of Action

The primary target of (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is the mitochondrial permeability transition pore (MPTP) . This compound acts as an inhibitor of Ca2±induced mitochondrial permeability transition .

Mode of Action

(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid: interacts with its target, the MPTP, by blocking the flux of Ca2+ into the mitochondria . This action decreases the mitochondrial membrane potential and inhibits the enzyme activities of mitochondrial respiratory chain complex III, IV, and V .

Biochemical Pathways

The action of (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid affects the biochemical pathway involving the mitochondrial permeability transition pore (MPTP). By inhibiting the Ca2+ flux into the mitochondria, it disrupts the normal functioning of the mitochondrial respiratory chain complexes .

Pharmacokinetics

The pharmacokinetics of (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The result of the action of (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a decrease in mitochondrial membrane potential and inhibition of enzyme activities of mitochondrial respiratory chain complex III, IV, and V . This leads to a protective effect against Ca2±induced death in human liver cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-7-8-4-5-12-11(6-8)9-2-1-3-10(9)13(16-12)14(17)18/h1-2,4-6,9-10,13,16H,3H2,(H,17,18)/t9-,10+,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKBPAQAASAOOZ-CWSCBRNRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

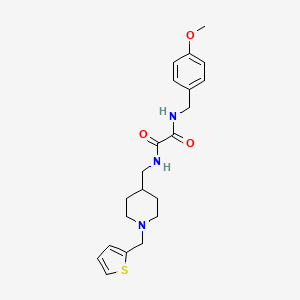

![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)

![N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2587480.png)

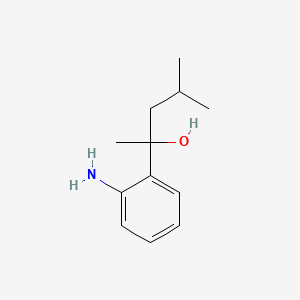

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2587483.png)

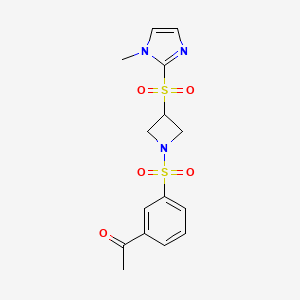

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2587484.png)

![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2587490.png)